3-(Propan-2-yl)-1H-pyrazole hydrochloride

Description

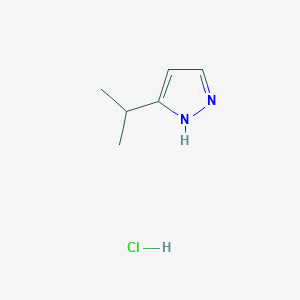

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c1-5(2)6-3-4-7-8-6;/h3-5H,1-2H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORWXUXKSJBIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172520-00-0 | |

| Record name | 3-(propan-2-yl)-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-(Propan-2-yl)-1H-pyrazole Hydrochloride

The following technical guide is structured to provide an exhaustive analysis of 3-(Propan-2-yl)-1H-pyrazole hydrochloride , focusing on its synthesis, physicochemical properties, and utility in modern drug discovery.

Executive Summary

3-(Propan-2-yl)-1H-pyrazole hydrochloride (commonly 3-Isopropylpyrazole HCl) is a robust heterocyclic building block utilized extensively in Fragment-Based Drug Discovery (FBDD) and lead optimization. Characterized by its amphiphilic nature—possessing both a lipophilic isopropyl group and a polar, hydrogen-bond-donating pyrazole ring—it serves as a critical bioisostere for phenyl rings and bulky alkyl groups. This guide outlines the validated synthesis, physicochemical profiling, and strategic application of this compound in kinase and GPCR ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification

-

IUPAC Name: 3-(Propan-2-yl)-1H-pyrazole hydrochloride

-

Common Names: 3-Isopropylpyrazole hydrochloride; 3-Isopropyl-1H-pyrazole HCl

-

CAS Number (Free Base):

-

Note: The hydrochloride salt is often prepared in situ or custom-synthesized; no specific CAS is widely indexed for the salt form alone.

-

-

Molecular Formula: C₆H₁₀N₂[1] · HCl

-

Molecular Weight: 110.16 (Free Base) + 36.46 (HCl) = 146.62 g/mol

Physicochemical Properties (Calculated & Observed)

| Property | Value | Context for Drug Design |

| LogP (Free Base) | ~1.4 | Ideal for FBDD; offers lipophilicity without violating Lipinski rules. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | The pyrazolium ion forms at low pH; neutral at physiological pH (7.4). |

| H-Bond Donors (HBD) | 2 (Salt form) | Pyrazole NH and protonated N site interact with Asp/Glu residues in binding pockets. |

| H-Bond Acceptors (HBA) | 0 (Salt form) | The salt form is fully protonated; free base has 1 HBA (pyridine-like nitrogen). |

| Solubility | High (Water/MeOH) | The HCl salt is highly soluble in aqueous media, facilitating biological assays. |

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most scalable route to 3-isopropylpyrazole involves the Claisen condensation of 3-methyl-2-butanone (methyl isopropyl ketone) with a formylating agent, followed by cyclocondensation with hydrazine. This approach avoids expensive palladium catalysts and allows for multi-gram scale production.

Validated Synthesis Workflow

Reaction Scheme:

-

Formylation: 3-Methyl-2-butanone + Ethyl Formate

4-Methyl-3-oxopentanal (as enolate). -

Cyclization: 4-Methyl-3-oxopentanal + Hydrazine Hydrate

3-Isopropyl-1H-pyrazole. -

Salt Formation: 3-Isopropyl-1H-pyrazole + HCl (gas/ether)

Hydrochloride Salt.

Step-by-Step Protocol

Step 1: Synthesis of the 1,3-Dicarbonyl Equivalent

-

Reagents: Sodium ethoxide (NaOEt) (1.2 eq), Ethyl formate (1.2 eq), 3-Methyl-2-butanone (1.0 eq), dry Ethanol or Toluene.

-

Procedure:

-

Suspend NaOEt in dry solvent at 0°C under N₂ atmosphere.

-

Add a mixture of 3-methyl-2-butanone and ethyl formate dropwise over 1 hour. Critical: Maintain temperature <10°C to prevent self-condensation of the ketone.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours. The solution will darken as the sodium enolate forms.

-

Checkpoint: Monitor by TLC or GC-MS. The intermediate is unstable; proceed immediately to cyclization.

-

Step 2: Knorr Cyclization

-

Reagents: Hydrazine hydrate (1.1 eq), Acetic acid (catalytic).

-

Procedure:

-

Cool the enolate solution to 0°C.

-

Add Hydrazine hydrate dropwise. The reaction is exothermic.

-

Reflux the mixture for 2–4 hours.

-

Concentrate the solvent under reduced pressure.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the crude free base (oil).

-

Step 3: Salt Formation & Purification

-

Reagents: 4M HCl in Dioxane or Diethyl Ether.

-

Procedure:

-

Dissolve the crude oil in a minimum amount of dry Diethyl Ether.

-

Add 4M HCl solution dropwise with vigorous stirring at 0°C.

-

A white precipitate (the hydrochloride salt) will form immediately.

-

Filter the solid under N₂ protection (hygroscopic).

-

Recrystallization: Recrystallize from Ethanol/Ether if high purity (>99%) is required.

-

Process Visualization

Caption: Figure 1.[2] Step-wise synthesis workflow from ketone precursor to hydrochloride salt.

Applications in Drug Discovery[3][4][11][12]

Scaffold Utility

The 3-isopropylpyrazole moiety acts as a versatile pharmacophore in medicinal chemistry:

-

Bioisostere: It effectively mimics phenyl rings (occupying the S1 hydrophobic pocket) while reducing aromatic ring count (Fsp³ character increase).

-

Kinase Inhibition: The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor for the "hinge region" of kinases (e.g., JNK3, CDK2).

-

Lipophilic Spacer: The isopropyl group provides a steric bulk that fills hydrophobic cavities without the metabolic liability of a linear alkyl chain.

Mechanistic Role in Binding

In kinase inhibitors, the pyrazole motif often binds in the ATP-binding site. The N-H (N1) donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu), while the N: (N2) accepts a proton from the backbone amide (e.g., Leu).

Case Study Reference:

-

JNK3 Inhibitors: 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives have shown high selectivity for JNK3, where the isopropyl group aids in selectivity over other MAPK isoforms [1].

Drug Design Logic Flow

Caption: Figure 2. Pharmacophore mapping of 3-isopropylpyrazole in kinase active sites.

Handling, Stability & Analytics

Storage and Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at 2–8°C.

-

Stability: Stable in solid state for >2 years if kept dry. In solution (DMSO/Water), it is stable for 24 hours at RT but should be frozen for long-term storage.

Analytical Characterization

To validate the identity of the synthesized salt, the following parameters are standard:

-

¹H NMR (DMSO-d₆):

- 1.25 (d, 6H, Isopropyl CH₃)

- 2.95 (m, 1H, Isopropyl CH)

- 6.10 (d, 1H, Pyrazole H-4)

- 7.65 (d, 1H, Pyrazole H-5)

- ~13-14 (br s, NH/HCl exchangeable)

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 210 nm (low absorbance) and 254 nm.

-

References

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. [3]

- Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link] (Search Term: "JNK3 pyrazole inhibitor")

-

3-(Propan-2-yl)-1H-pyrazole (Free Base Compound Summary).

- Source: PubChem CID 12251381

-

URL:[Link]

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

- Source: Organic Syntheses

-

URL:[Link] (General reference for pyrazole cyclization logic).

-

4-Isopropyl-1H-pyrazole hydrochloride (Isomer Reference).

-

Source: Sigma-Aldrich Catalog[4]

-

Sources

- 1. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Isopropyl-1H-pyrazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

3-Isopropyl-1H-Pyrazole Hydrochloride: Structural Architecture & Synthetic Protocols

Executive Summary

3-Isopropyl-1H-pyrazole hydrochloride (CAS: 49633-25-2 for free base) represents a critical heterocyclic building block in modern medicinal chemistry. Distinguished by the steric bulk of the isopropyl group adjacent to the nitrogen-rich pyrazole core, this moiety serves as a potent bioisostere for phenyl rings and a privileged scaffold in kinase inhibitor design. This technical guide provides a comprehensive analysis of its structural dynamics, validated synthetic pathways, and physicochemical characterization, tailored for drug development professionals.

Part 1: Chemical Identity & Structural Dynamics

Nomenclature and Stoichiometry

The compound exists as a hydrochloride salt of the mono-substituted pyrazole. In solution, the free base exhibits annular tautomerism, rapidly interconverting between the 3-isopropyl and 5-isopropyl forms. Upon salt formation, protonation typically occurs at the

| Property | Specification |

| IUPAC Name | 3-(Propan-2-yl)-1H-pyrazole hydrochloride |

| Common Synonyms | 3-Isopropylpyrazole HCl; 5-Isopropylpyrazole HCl |

| CAS Number (Free Base) | 49633-25-2 |

| Molecular Formula | |

| Molecular Weight | 146.62 g/mol (Salt); 110.16 g/mol (Base) |

| Salt Stoichiometry | 1:1 (Monohydrochloride) |

Tautomeric Equilibrium & Protonation

The distinction between the 3- and 5-isomers is fluid in the neutral state due to sigmatropic proton shifts (

Part 2: Synthetic Pathways[2]

Industrial Route: Claisen Condensation

The most robust synthesis avoids expensive alkynes, utilizing the Claisen condensation of 3-methyl-2-butanone (methyl isopropyl ketone) with ethyl formate. This generates a

Protocol 1: Synthesis of 3-Isopropyl-1H-pyrazole HCl

-

Enolate Formation: To a suspension of Sodium Ethoxide (1.2 eq) in anhydrous Toluene at 0°C, add Ethyl Formate (1.1 eq).

-

Claisen Condensation: Dropwise add 3-methyl-2-butanone (1.0 eq) over 30 minutes. The mixture will thicken as the sodium salt of 4-methyl-3-oxopentanal precipitates. Stir at room temperature for 4–6 hours.

-

Cyclization: Dissolve the solid salt in water/ethanol (1:1). Cool to 0°C and add Hydrazine Hydrate (1.1 eq) dropwise. Adjust pH to ~5 with acetic acid to catalyze dehydration.

-

Reflux: Heat to reflux (80°C) for 2 hours to ensure complete cyclization.

-

Isolation (Free Base): Evaporate ethanol. Extract aqueous phase with Dichloromethane (DCM) (

). Dry organics over -

Salt Formation: Dissolve crude oil in diethyl ether. Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate (Hydrochloride salt) is filtered, washed with cold ether, and dried under vacuum.

Part 3: Physicochemical Characterization

Spectroscopic Profile

The NMR spectrum of the hydrochloride salt is distinct from the free base, showing downfield shifts due to the deshielding effect of the positive charge.

Expected

-

1.25 ppm (d,

-

3.05 ppm (sept,

-

6.35 ppm (d,

-

7.70 ppm (d,

-

Note: The NH protons are exchangeable with

and typically do not appear. In

Physical Properties Table

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Melting Point | 145–150°C (Decomp.) | Varies with crystal habit |

| Solubility | High: Water, Methanol, DMSOLow: Ether, Hexane | Polar ionic character |

| pKa (Conj. Acid) | ~2.5 | Pyrazolium deprotonation |

| LogP | 1.4 (Free Base) | Lipophilic fragment |

Part 4: Applications in Drug Discovery

Pharmacophore Mapping

The 3-isopropyl-1H-pyrazole moiety is a "privileged structure" in kinase inhibitors.

-

H-Bond Donor/Acceptor: The pyrazole N1-H serves as a donor, while N2 serves as an acceptor (in free base form), critical for binding to the hinge region of kinases (e.g., ATP binding pocket).

-

Lipophilic Pocket Filling: The isopropyl group provides a bulky, hydrophobic volume that fills the "gatekeeper" pockets or hydrophobic back-clefts in enzymes like TDO2 (Tryptophan 2,3-dioxygenase) or BRAF.

Bioisosterism

This fragment is often used as a bioisostere for:

-

Phenyl rings: Reduces planarity (if N-alkylated) and improves solubility (lower LogP than phenyl).

-

Isoxazoles: Offers different H-bond capability and metabolic stability profiles.

Part 5: Handling & Stability

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable under standard conditions. Avoid strong oxidizing agents.

-

Safety: Irritant to eyes and respiratory system. Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis and handling.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6422484, Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved from [Link]

- Fustero, S., et al. (2008). Regiocontrolled Synthesis of Pyrazoles. Journal of Organic Chemistry. (Contextual citation for regioselectivity in pyrazole synthesis).

Sources

3-isopropylpyrazole HCl molecular weight and formula

An In-depth Technical Guide to 3-Isopropylpyrazole Hydrochloride (C₆H₁₁ClN₂)

Executive Summary

This technical guide provides a comprehensive overview of 3-isopropylpyrazole hydrochloride, a heterocyclic building block of significant interest to researchers and scientists in synthetic chemistry and drug development. The document details the core molecular profile, including its chemical structure, formula, and molecular weight. It further provides validated, step-by-step protocols for its synthesis and subsequent conversion to the hydrochloride salt, explaining the chemical principles that underpin these methodologies. The guide also covers essential analytical characterization techniques and discusses the compound's applications as a synthon for creating more complex molecular architectures. This document is intended to serve as a practical and authoritative resource for professionals requiring a deep technical understanding of this valuable chemical intermediate.

Core Molecular Profile

The foundational characteristics of a chemical compound dictate its behavior and potential applications. This section outlines the fundamental structural and physicochemical properties of 3-isopropylpyrazole and its hydrochloride salt.

Chemical Structure and Nomenclature

3-Isopropylpyrazole, also known as 3-(propan-2-yl)-1H-pyrazole, is an aromatic heterocyclic compound.[1] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring, typically the one at the 2-position, which enhances the compound's solubility in aqueous media and improves its stability for storage and handling.

-

IUPAC Name (Free Base): 3-(propan-2-yl)-1H-pyrazole

-

Chemical Formula (HCl Salt): C₆H₁₁ClN₂

-

Synonyms: 3-Isopropyl-1H-pyrazole hydrochloride

The diagram below illustrates the equilibrium between the free base and its protonated hydrochloride salt form.

Caption: Reversible formation of 3-isopropylpyrazole hydrochloride from its free base.

Physicochemical Properties

Quantitative data provides a clear summary of the key molecular properties. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of hydrogen chloride (HCl) to that of the free base.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₆H₁₀N₂ | C₆H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 110.16 g/mol | 146.62 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or solid | White to off-white solid | General Knowledge |

| CAS Number | 49633-25-2 | Not assigned | [1][2][3] |

Synthesis and Purification

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry.[4] A common and reliable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This approach provides a high degree of control over the final substitution pattern of the pyrazole ring.

Synthetic Rationale

The chosen synthetic pathway leverages the Knorr pyrazole synthesis. The reaction between 4-methyl-2,4-pentanedione (the isopropyl-containing 1,3-dicarbonyl equivalent) and hydrazine hydrate proceeds via a condensation-cyclization cascade. The initial reaction forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The subsequent conversion to the hydrochloride salt is an acid-base reaction designed to produce a stable, crystalline solid that is easier to handle and purify.

Experimental Protocol: Synthesis of 3-Isopropylpyrazole

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and 4-methyl-2,4-pentanedione (1 equiv.).

-

Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 equiv.) to the solution at room temperature. The addition is often mildly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-isopropylpyrazole as an oil or low-melting solid.

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 3-isopropylpyrazole (1 equiv.) in a minimal amount of diethyl ether or ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in ethanol (e.g., 1.25 M) or ethereal HCl dropwise while stirring.

-

Precipitation: The hydrochloride salt will precipitate as a white solid. Continue adding the acid until no further precipitation is observed.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Drying: Dry the resulting white solid under vacuum to yield pure 3-isopropylpyrazole hydrochloride.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 3-isopropylpyrazole HCl.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of spectroscopic methods is employed. Each technique provides unique and complementary information.

Rationale for Quality Control

Structural confirmation is paramount in chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern. Together, these methods provide a robust validation of the target molecule's structure.

Expected Spectroscopic Data

| Technique | Expected Observations for 3-Isopropylpyrazole |

| ¹H NMR | Isopropyl CH: Septet, ~3.0-3.2 ppm. Isopropyl CH₃: Doublet, ~1.2-1.4 ppm. Pyrazole CH (C4): Doublet or triplet, ~6.0-6.2 ppm. Pyrazole CH (C5): Doublet, ~7.4-7.6 ppm. Pyrazole NH: Broad singlet, ~12-13 ppm (can exchange with D₂O). |

| ¹³C NMR | Isopropyl CH: ~28-30 ppm. Isopropyl CH₃: ~22-24 ppm. Pyrazole C3: ~155-160 ppm. Pyrazole C4: ~105-110 ppm. Pyrazole C5: ~130-135 ppm. |

| IR Spectroscopy | N-H Stretch: Broad peak, ~3100-3300 cm⁻¹. C-H Stretch (sp²): ~3000-3100 cm⁻¹. C-H Stretch (sp³): ~2850-3000 cm⁻¹. C=N Stretch: ~1550-1600 cm⁻¹. |

| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z = 110.16. Major Fragment: Loss of methyl [M-15]⁺, m/z = 95. |

Applications in Research and Drug Development

3-Isopropylpyrazole HCl is not typically an end-product but rather a versatile starting material or "synthon" in multi-step synthetic campaigns. Its value lies in the combination of the pharmacologically relevant pyrazole core and the specific steric and electronic properties of the isopropyl substituent.

Role as a Synthon

The pyrazole ring contains two nitrogen atoms that can be functionalized (e.g., alkylated or acylated), and the carbon atoms of the ring can participate in various coupling reactions (e.g., Suzuki, Heck) after halogenation. This allows chemists to use 3-isopropylpyrazole HCl as a scaffold to build a diverse library of more complex molecules for screening in drug discovery programs.[6][7] The isopropyl group itself can serve as a key binding element in a protein's active site, providing a desirable lipophilic interaction.

Logical Relationship Diagram

Caption: Application pathways for 3-isopropylpyrazole as a chemical synthon.

Handling, Storage, and Safety

As with all laboratory chemicals, 3-isopropylpyrazole hydrochloride should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a stable solid that should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Consult the Safety Data Sheet (SDS) for detailed toxicological and handling information.

Conclusion

3-Isopropylpyrazole hydrochloride is a fundamentally important heterocyclic compound with well-defined chemical properties and a straightforward synthetic pathway. Its value to the research and development community lies in its utility as a versatile building block for constructing more complex, high-value molecules, particularly in the field of medicinal chemistry. This guide has provided the core technical information, from synthesis to application, necessary for its effective use in a modern scientific laboratory.

References

- BLD Pharm. 3-Isopropylpyrazole.

- Amerigo Scientific. 3-Isopropyl-1H-pyrazole.

- PubChem, National Institutes of Health. 3-(Propan-2-YL)-1H-pyrazole.

-

Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 142. [Link]

-

Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Scientific Reports, PMC. [Link]

-

NIST. Pyrazole, 3-methyl-, hydrochloride. [Link]

-

El-Borai, M. A., et al. (2014). An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity. ResearchGate. [Link]

- Google Patents. Method for producing pyrazole compound.

-

Gomha, S. M., et al. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications. [Link]

Sources

- 1. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 49633-25-2|3-Isopropylpyrazole|BLD Pharm [bldpharm.com]

- 3. 3-Isopropyl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-(Propan-2-yl)-1H-pyrazole hydrochloride SDS safety data sheet

An In-Depth Technical Guide to the Safety Data Sheet for 3-(Propan-2-yl)-1H-pyrazole Hydrochloride

Authored by a Senior Application Scientist

This document provides a comprehensive safety and handling guide for 3-(Propan-2-yl)-1H-pyrazole hydrochloride, synthesized from available data on the pyrazole chemical class, related analogues, and the known properties of hydrochloride salts. It is intended for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds. The guidance herein is constructed from first principles of chemical safety, extrapolating from known data to provide a robust framework for risk assessment and management.

Section 1: Chemical Identification and Physicochemical Properties

3-(Propan-2-yl)-1H-pyrazole hydrochloride is the salt form of the parent compound, 3-(Propan-2-yl)-1H-pyrazole. The addition of hydrochloric acid to form the salt significantly alters its physical properties, primarily increasing its water solubility and modifying its reactivity profile.

The parent compound, 3-Isopropyl-1H-pyrazole, is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry and are utilized in the synthesis of a wide range of biologically active molecules.[2][3][4]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Chemical Name | 3-(Propan-2-yl)-1H-pyrazole hydrochloride | - |

| Parent Compound | 3-Isopropyl-1H-pyrazole | [5][6] |

| Parent CAS Number | 49633-25-2 | [5][7][8] |

| Molecular Formula | C₆H₁₁ClN₂ | (Calculated) |

| Molecular Weight | 146.62 g/mol | (Calculated) |

| Parent Mol. Formula | C₆H₁₀N₂ | [7][9] |

| Parent Mol. Weight | 110.16 g/mol | [5][7] |

| Appearance | Expected to be a crystalline solid | [1] |

| Solubility | Expected to have increased water solubility compared to the free base | [10] |

Section 2: Synthesized Hazard Identification and GHS Classification

The pyrazole ring itself is associated with several hazards, including acute toxicity and irritation.[12][13][14] The free base, 3-isopropyl-1H-pyrazole, is classified as a skin and eye irritant and may cause respiratory irritation.[7] It is also considered harmful if swallowed.[7] The hydrochloride component introduces corrosive hazards, typical of strong inorganic acids.[11][15]

Table 2: Anticipated GHS Classification

| Hazard Class | Category | Hazard Statement | Basis of Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on data for pyrazole and its derivatives.[7][12][16][17] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for the parent compound and general properties of pyrazoles.[7][12][13] The hydrochloride salt may increase irritancy. |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | The corrosive nature of hydrochloride salts combined with the known irritation of pyrazoles warrants a higher classification.[12][13][17] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on data for the parent compound.[7] The potential release of HCl can also irritate the respiratory tract.[15] |

Hazard Pictograms:

-

GHS05: Corrosion (due to hydrochloride and potential for serious eye damage)

-

GHS07: Exclamation Mark (for acute oral toxicity, skin/respiratory irritation)

Signal Word: Danger

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the synthesized hazard profile, a cautious approach to handling and storage is paramount. The primary risks stem from the compound's irritant/corrosive nature and its oral toxicity.

Engineering Controls and Handling Procedures

All handling of 3-(Propan-2-yl)-1H-pyrazole hydrochloride should be conducted within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[11] An eyewash station and emergency shower must be readily accessible.[18] When weighing or transferring the solid, use techniques that minimize dust generation.

Storage Requirements

The compound should be stored in a tightly sealed, properly labeled container.[19] The storage area must be cool, dry, and well-ventilated, separate from incompatible materials such as strong oxidizing agents and strong bases.[20] Due to its likely hygroscopic nature, storage in a desiccated environment is recommended to prevent moisture uptake, which could lead to degradation or reaction.[18][19]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks of exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or a face shield | Protects against splashes and dust, crucial given the risk of serious eye damage.[18] |

| Hand | Nitrile or neoprene gloves | Provides a barrier against skin contact. Contaminated gloves should be changed immediately. |

| Body | Chemical-resistant lab coat | Prevents contamination of personal clothing. |

| Respiratory | Not required if handled in a fume hood | If a fume hood is unavailable or in case of a large spill, a respirator with an acid gas cartridge is necessary.[11] |

Section 4: First Aid and Emergency Response

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[16][17]

-

Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16][18]

-

Inhalation: Move the victim to fresh air.[11] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water to dilute the substance.[17] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16]

Spill Response Protocol

-

Small Spill (<1 g): Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a labeled waste container for halogenated solids. Ventilate the area and wash the spill site after material pickup is complete.

-

Large Spill (>1 g): Evacuate the laboratory and alert personnel in adjacent areas.[11] Close the doors to the affected area and prevent entry. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

Section 5: Fire-Fighting and Disposal

Fire-Fighting Measures

The compound itself may be combustible.[7] In case of a fire, use dry chemical, carbon dioxide (CO₂), or chemical foam extinguishers.[18] Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[17] Hazardous combustion products are likely to include toxic nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and corrosive hydrogen chloride (HCl) gas.[18]

Disposal Considerations

As a chlorinated organic compound, 3-(Propan-2-yl)-1H-pyrazole hydrochloride must be disposed of as halogenated organic waste .[21] It should never be disposed of down the drain. Collect waste material in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal, which typically involves incineration at high temperatures to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[22][23] Recycling via distillation may be possible for waste streams containing this compound in a solvent, but this is typically performed by specialized waste management services.[24]

Section 6: Toxicological and Ecological Information

-

Toxicology: The toxicological properties have not been fully investigated.[18] However, based on related pyrazole compounds, it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[12][13][17]

-

Ecotoxicity: Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[12][13] Heterocyclic compounds can be highly soluble and persistent in aquatic environments.[10] Therefore, the compound should not be allowed to enter drains or waterways.[17]

References

- Benchchem. Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole.

- ECHEMI.

- DC Fine Chemicals.

- Sigma-Aldrich.

- Fisher Scientific.

- PubChem, NIH. 3-(Propan-2-YL)-1H-pyrazole.

- MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.

- Merck Millipore. Pyrazole CAS 288-13-1 | 807572.

- Thermo Fisher Scientific.

- Standard Oper

- ChemicalBook. Pyrazole CAS#: 288-13-1.

- LGC Standards.

- Vikaspedia. Hydrochloric Acid – First Aid and Emergency Response.

- PubChem, NIH. Pyrazole.

- Amerigo Scientific. 3-Isopropyl-1H-pyrazole.

- GOV.UK. Hydrogen chloride (hydrochloric acid) - Incident management.

- New Jersey Department of Health. Hydrochloric acid - Hazardous Substance Fact Sheet.

- Safe Work Australia.

- University of Texas at Austin.

- MDPI.

- ResearchGate.

- ResearchGate. Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors.

- MDPI.

- J&K Scientific. 3-Isopropyl-1h-pyrazole | 49633-25-2.

- Madridge Publishers.

- OC-Praktikum.

- Advanced ChemBlocks. 3-Isopropyl-1H-pyrazole 95.00%.

- CRO Splendid Lab Pvt. Ltd.. 3-Isopropyl-1H-pyrazole.

- orientjchem.org.

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 3-Isopropyl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]

- 6. 3-Isopropyl-1H-pyrazole 95.00% | CAS: 49633-25-2 | AChemBlock [achemblock.com]

- 7. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 12. echemi.com [echemi.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 15. nj.gov [nj.gov]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. uakron.edu [uakron.edu]

- 22. researchgate.net [researchgate.net]

- 23. madridge.org [madridge.org]

- 24. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Physical Properties of 3-Isopropylpyrazole Hydrochloride

Foreword: The Strategic Imperative of Salt Form Selection

In modern drug development, the active pharmaceutical ingredient (API) is rarely administered in its free, unionized form. Instead, the formation of a salt is a critical step to optimize the molecule's physicochemical properties, thereby enhancing its performance, stability, and manufacturability. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of conditions.[1][2] Its inherent basicity allows for the formation of salts, with the hydrochloride salt being one of the most common and well-understood forms.

This guide provides a comprehensive technical framework for the characterization of 3-isopropylpyrazole hydrochloride. Moving beyond a simple data sheet, we will explore the causality behind the experimental choices, grounding our discussion in the principles of solid-state chemistry and pharmaceutical science. The objective is not merely to present data, but to equip the researcher with the strategic understanding required to fully characterize this, or any, hydrochloride salt candidate, ensuring a robust and well-documented path toward clinical development.

Synthesis and Rationale for Hydrochloride Salt Formation

The journey to understanding a salt's physical properties begins with its creation. The selection of hydrochloric acid as a counter-ion is a deliberate choice, often favored for its ability to produce stable, crystalline salts with improved aqueous solubility compared to the free base.[3][4]

The Chemistry of Pyrazole Protonation

Pyrazoles are weak bases (pKa of the conjugate acid is ~2.5), a property conferred by the "pyridine-like" sp²-hybridized nitrogen atom (N2).[1] This nitrogen possesses a lone pair of electrons that is not part of the aromatic sextet, making it available for protonation by a strong acid like HCl.[5][6] The other "pyrrole-like" nitrogen (N1) has its lone pair involved in the aromatic system and does not readily protonate. This selective protonation is the foundational chemical event in forming the hydrochloride salt.

Below is a diagram illustrating the protonation of 3-isopropylpyrazole to form the corresponding pyrazolium chloride salt.

Caption: Reaction scheme for the formation of 3-isopropylpyrazole hydrochloride.

Experimental Protocol: Salt Synthesis

This protocol describes a standard laboratory procedure for the synthesis and isolation of the hydrochloride salt.

-

Dissolution: Dissolve 1.0 equivalent of 3-isopropylpyrazole free base in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethyl acetate). Gentle warming may be applied to facilitate dissolution.

-

Acidification: While stirring, add 1.05 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated aqueous HCl if the salt is insoluble in the reaction medium) dropwise. The excess acid ensures complete conversion.

-

Precipitation & Crystallization: Salt formation is often marked by the immediate precipitation of a solid. Stir the resulting slurry at room temperature or cool to 0-4°C to maximize yield.[7]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold reaction solvent or a non-polar solvent like diethyl ether to remove any unreacted starting material and excess acid.

-

Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.

Core Physical Property Characterization

A multi-tiered analytical strategy is essential to build a complete profile of the salt form.[8] The following techniques provide orthogonal data points that, when combined, create a robust and reliable characterization package.

Structural and Identity Confirmation

The first step is to unequivocally confirm that the intended salt has been formed and that the molecular structure is correct.

NMR is the gold standard for structural elucidation. Comparison of the spectra of the free base and the salt provides definitive evidence of protonation.

-

¹H NMR (Proton NMR):

-

Expected Signature: The spectrum of 3-isopropylpyrazole would show a doublet for the two methyl groups and a septet for the methine proton of the isopropyl group.[9] The pyrazole ring protons would also be present.

-

Confirmation of Salt Formation: Upon protonation, the N-H proton will typically appear as a broad signal at a significantly downfield chemical shift (e.g., >10 ppm). Furthermore, the electronic environment of the pyrazole ring changes, causing shifts in the signals of the ring protons.[6]

-

-

¹³C NMR (Carbon NMR):

-

Expected Signature: The spectrum will show distinct signals for the methyl and methine carbons of the isopropyl group and the carbons of the pyrazole ring.[10]

-

Confirmation of Salt Formation: The carbon atoms adjacent to the protonated nitrogen will experience a change in chemical shift, providing further evidence of salt formation.

-

| Hypothetical NMR Data Summary | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~1.3 (doublet) | ~22 |

| Isopropyl -CH | ~3.1 (septet) | ~28 |

| Pyrazole Ring C-H | 6.3 - 7.8 | 105 - 145 |

| Pyrazole N-H (Salt) | >10 (broad singlet) | N/A |

IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups and verifying salt formation.

-

Rationale: The formation of the N⁺-H bond in the pyrazolium cation introduces new vibrational modes.

-

Expected Signature:

-

N-H Stretch: A broad and strong absorption band appearing in the 2400-2800 cm⁻¹ region is characteristic of a secondary amine salt.[6] This is distinct from the free N-H stretch of the unprotonated pyrazole ring, which is often sharper and at a higher wavenumber.

-

Fingerprint Region: Changes in the C=N and C=C stretching vibrations within the pyrazole ring (typically 1400-1600 cm⁻¹) will also be observed due to the change in the ring's electronic structure upon protonation.[11]

-

Solid-State Properties

The physical form of the salt dictates its bulk properties, which are critical for formulation and manufacturing.[12]

PXRD is the definitive technique for determining the crystallinity and polymorphic form of a solid material.

-

Expertise & Causality: A crystalline solid is defined by a highly ordered, repeating three-dimensional lattice structure. This order gives rise to a unique diffraction pattern of sharp peaks when exposed to X-rays. An amorphous solid lacks this long-range order and produces a broad, featureless halo. Crystalline materials are generally preferred in drug development due to their superior stability and predictable physical properties.[13]

-

Experimental Protocol:

-

A small amount of the powdered sample (~10-20 mg) is gently packed into a sample holder.

-

The holder is placed in the diffractometer.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα) over a defined angular range (e.g., 2° to 40° 2θ).

-

The detector records the intensity of the diffracted X-rays at each angle.

-

-

Data Interpretation: A unique pattern of sharp peaks indicates a specific crystalline form. The absence of peaks and the presence of a broad halo would indicate an amorphous material. Each polymorph (different crystal packing of the same molecule) will have a distinct PXRD pattern.

Thermal analysis provides critical information on melting point, purity, and the presence of water or solvent molecules.

-

Differential Scanning Calorimetry (DSC):

-

Purpose: Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.

-

Protocol: A small, accurately weighed sample (2-5 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: A sharp endotherm (a peak corresponding to heat absorption) indicates the melting of a crystalline solid.[12] The onset temperature of this peak is taken as the melting point, a key indicator of the material's purity and lattice energy.[3] Broad endotherms or multiple peaks may suggest impurities or the presence of different solid forms.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: Measures the change in mass of a sample as a function of temperature. It is used to quantify residual solvent/water content and assess thermal stability.[13]

-

Protocol: A slightly larger sample (5-10 mg) is placed in a tared TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Interpretation: A mass loss at temperatures below ~120°C typically corresponds to the evaporation of residual water or volatile solvents. The absence of such a loss indicates an anhydrous, non-solvated material. Mass loss at higher temperatures indicates thermal decomposition.

-

| Illustrative Thermal Analysis Data | Result | Interpretation |

| DSC | Sharp endotherm, onset at 195 °C | Crystalline solid with a distinct melting point. |

| TGA | No significant mass loss below 150 °C | The material is anhydrous and thermally stable up to 150 °C. |

Hygroscopicity and Solubility

Water can significantly impact a drug's stability, processability, and performance. Therefore, understanding the interaction of the salt with water vapor (hygroscopicity) and its behavior in bulk water (solubility) is paramount.

DVS measures the extent and rate of water vapor uptake by a sample at controlled relative humidity (RH) and temperature.

-

Rationale: Hygroscopicity can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation. A non-hygroscopic or slightly hygroscopic material is highly desirable.[12][13]

-

Protocol:

-

A small sample (5-10 mg) is placed in the DVS instrument.

-

The sample is dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.

-

The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0% RH.

-

The instrument's microbalance records the change in mass at each RH step until equilibrium is reached.

-

-

Interpretation: The data is plotted as % change in mass vs. RH. A water uptake of <2% at 80% RH is generally considered acceptable. Hysteresis (a difference in the sorption and desorption curves) can indicate changes to the solid form.

Caption: A decision-making workflow for salt candidate selection based on key physical properties.[13]

Solubility is a primary determinant of a drug's dissolution rate and, consequently, its potential bioavailability.[8][12]

-

Rationale: The hydrochloride salt is expected to have significantly higher aqueous solubility than the free base, particularly in acidic to neutral pH, due to its ionic nature.

-

Protocol (Equilibrium Shake-Flask Method):

-

Add an excess amount of the salt to vials containing buffers of different, physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspensions to remove undissolved solids.

-

Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Conclusion

The comprehensive physical characterization of 3-isopropylpyrazole hydrochloride is a foundational activity in its development as a potential drug substance. Through the integrated application of spectroscopic, crystallographic, thermal, and sorption techniques, a complete and robust profile of the salt can be established. This guide outlines the critical experimental methodologies and the scientific rationale underpinning them. A thorough understanding of these properties—from molecular identity and crystal structure to thermal stability, hygroscopicity, and solubility—is not merely an academic exercise; it is an essential requirement for designing a safe, stable, and efficacious pharmaceutical product.

References

-

Salt Screening | Improved Pharma. (2021, February 14). Improved Pharma. [Link]

-

Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 134-143. [Link]

-

Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Journal of Pharmaceutical Sciences, 88(1), 1-12. [Link]

-

Giron, D. (2003). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 73(2), 441-457. [Link]

-

Stahl, P. H. (2026, February 5). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Association of Pharmaceutical Scientists. [Link]

-

ChemBK. (n.d.). 5-isopropyl-3-methyl-1H-pyrazole(SALTDATA: 1.15HCl 0.07N2H4). Retrieved from [Link]

-

Patel, A., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 1-10. [Link]

-

Aulton, M. E., & Taylor, K. M. G. (Eds.). (2016, June 20). Salt Selection. In Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Basicmedical Key. [Link]

-

Pharmacompass. (n.d.). 3-(chloromethyl)-2-(1-isopropyl-1H-pyrazol-5-yl)pyridine hydrochloride. Retrieved from [Link]

-

Piras, M., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Molecules, 27(7), 2333. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Propan-2-YL)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]

-

Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1663. [Link]

-

Kulkarni, S. S., et al. (2016). Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. [Link]

-

PrepChem. (n.d.). Synthesis of 4-(3-aminopropyl)-pyrazole dihydrochloride. Retrieved from [Link]

-

NIST. (n.d.). Pyrazole, 3-methyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2024). New Pyrazole‐Hydrazide Derivatives: Synthesis, Characterization, Highly Active Catecholase‐Like Catalyst, and Antibacterial Study. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. PubChem Compound Database. Retrieved from [Link]

-

Sionkowska, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1442. [Link]

-

ResearchGate. (2019). (a)–(b) Crystal structure of compound 3 with intermolecular hydrogen... ResearchGate. [Link]

-

Chemsrc. (n.d.). CAS#:890590-91-7 | 3-Isopropyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

University of Calgary. (n.d.). NMR: Novice Level, Spectrum 3. Retrieved from [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. Education. Retrieved from [Link]

-

Deshmukh, M. B., et al. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry. [Link]

- Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Pharmaceuticals and Medical Devices Agency. (n.d.). INFRARED REFERENCE SPECTRA. PMDA. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining & interpreting 1 H (proton) NMR spectrum of 2-chloropropane. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. pharmtech.com [pharmtech.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 3-(Propan-2-YL)-1H-pyrazole | C6H10N2 | CID 12251381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. akjournals.com [akjournals.com]

- 13. Salt Selection | Basicmedical Key [basicmedicalkey.com]

Methodological & Application

The Versatile Scaffold: 3-isopropyl-1H-pyrazole hydrochloride in Modern Medicinal Chemistry

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a unique combination of features: it can act as both a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to fine-tune steric, electronic, and pharmacokinetic properties.[2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The market success of numerous pyrazole-containing drugs underscores the therapeutic potential of this versatile scaffold.[2]

This guide focuses on a specific, yet highly valuable building block: 3-isopropyl-1H-pyrazole hydrochloride . The isopropyl group at the 3-position provides a degree of lipophilicity and steric bulk that can be crucial for achieving selective interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of synthetic transformations. Herein, we provide a comprehensive overview of its properties, synthesis, and detailed protocols for its application as a foundational element in drug discovery programs.

Physicochemical & Safety Profile

A thorough understanding of a building block's properties and handling requirements is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 3-isopropyl-1H-pyrazole

| Property | Value | Source |

| IUPAC Name | 5-propan-2-yl-1H-pyrazole | J&K Scientific[5] |

| CAS Number | 49633-25-2 | Amerigo Scientific[6] |

| Molecular Formula | C6H10N2 | Amerigo Scientific[6] |

| Molecular Weight | 110.16 g/mol | Amerigo Scientific[6] |

| Appearance | Solid (for related compounds) | BenchChem[7] |

| Purity | Typically >95% | Amerigo Scientific[6] |

| SMILES | CC(C)C1=CC=NN1 | J&K Scientific[5] |

| InChI Key | ZICRALLMHKILDG-UHFFFAOYSA-N | J&K Scientific[5] |

Safety and Handling Precautions

As with all pyrazole derivatives, 3-isopropyl-1H-pyrazole hydrochloride and its related compounds require careful handling in a well-ventilated laboratory setting.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[8][9]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][11]

-

First Aid:

Synthetic Strategy: Accessing the Building Block

The synthesis of 3-substituted pyrazoles is a well-established area of organic chemistry.[12] A common and efficient method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For 3-isopropyl-1H-pyrazole, a logical precursor is 4-methyl-1,1,1-trifluoro-3-penten-2-one or a similar β-diketone equivalent, which can be cyclized with hydrazine.

Workflow for the Synthesis of 3-isopropyl-1H-pyrazole

Caption: General synthetic route to 3-isopropyl-1H-pyrazole hydrochloride.

Protocol 1: Synthesis of 3-isopropyl-1H-pyrazole

This protocol is a generalized procedure based on standard pyrazole syntheses and should be optimized for specific laboratory conditions.[13]

Materials:

-

4-methylpentane-2,4-dione

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a solution of 4-methylpentane-2,4-dione (1.0 eq) in ethanol (5 mL per mmol of dione) in a round-bottom flask, add hydrazine hydrate (1.0-1.1 eq) dropwise at room temperature with stirring.

-

Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 3-isopropyl-1H-pyrazole.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

-

Salt Formation: Dissolve the purified pyrazole in a minimal amount of diethyl ether. Add a solution of HCl in ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitated 3-isopropyl-1H-pyrazole hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Medicinal Chemistry: N-Alkylation and N-Arylation

A key transformation for pyrazole building blocks is the substitution at the N1 or N2 position.[2] This modification significantly impacts the molecule's properties and its interaction with biological targets. The regioselectivity of N-substitution on unsymmetrical pyrazoles can be influenced by the steric hindrance of the substituents and the reaction conditions.[2]

Workflow for N-Alkylation of 3-isopropyl-1H-pyrazole

Caption: Reaction pathway for the N-alkylation of 3-isopropyl-1H-pyrazole.

Protocol 2: N-Alkylation of 3-isopropyl-1H-pyrazole with Benzyl Bromide

This protocol provides a representative method for the N-alkylation of the pyrazole core.

Materials:

-

3-isopropyl-1H-pyrazole hydrochloride

-

Potassium carbonate (K2CO3), finely powdered

-

Benzyl bromide

-

Acetonitrile (anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser.

Procedure:

-

Reaction Setup: To a suspension of 3-isopropyl-1H-pyrazole hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq) via syringe.

-

Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction by TLC.

-

Workup: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the N-benzylated pyrazole derivatives.

-

Purification and Characterization: The product mixture can be purified by column chromatography on silica gel to separate the regioisomers. The structures of the isolated compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[14][15]

Further Synthetic Utility: Functionalization of the Pyrazole Ring

Beyond N-substitution, the pyrazole ring itself can be further functionalized. For instance, electrophilic substitution reactions such as halogenation or nitration can introduce additional diversity points for structure-activity relationship (SAR) studies.[5] Carboxylation at the C5 position is also a valuable transformation, enabling the formation of amides and esters.[16]

Conclusion

3-isopropyl-1H-pyrazole hydrochloride is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the multiple handles for chemical modification make it an attractive starting point for the development of novel therapeutic agents. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors, contributing to the advancement of new medicines.[4]

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).

- Pyrazole - Safety Data Sheet - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).

- SAFETY DATA SHEET - Fisher Scientific.

- JP-2378 - Safety Data Sheet. (2023, March 25).

- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem.

- Organic Syntheses Procedure.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- 3-Isopropyl-1h-pyrazole | 49633-25-2 - J&K Scientific. (2019, August 9).

- Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing).

- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 10).

- Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021, December 14).

- 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid - Sigma-Aldrich.

- 3-Isopropyl-1H-pyrazole - Amerigo Scientific.

- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI.

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.

- Pyrazole synthesis - Organic Chemistry Portal.

- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate. (2025, December 5).

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-Isopropyl-1H-pyrazole - Amerigo Scientific [amerigoscientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. Pyrazole synthesis [organic-chemistry.org]

- 13. rsc.org [rsc.org]

- 14. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Isopropylpyrazole Derivatives

Introduction: The Strategic Importance of N-Arylpyrazoles and the Power of the Buchwald-Hartwig Amination

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science, with their derivatives exhibiting a vast array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The introduction of an aryl or heteroaryl group onto the pyrazole nitrogen (N-arylation) is a critical transformation that significantly modulates the steric and electronic properties of the molecule, often leading to enhanced biological efficacy or novel material characteristics. The 3-isopropylpyrazole scaffold, in particular, offers a unique combination of lipophilicity and steric bulk that is of high interest in drug discovery programs.

Historically, the synthesis of N-arylpyrazoles has been challenging, often requiring harsh reaction conditions with limited substrate scope.[3] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and highly efficient method for the synthesis of aryl amines.[4][5][6] This reaction's broad functional group tolerance and applicability to a wide range of substrates have made it an indispensable tool for synthetic chemists.[6]

However, the application of the Buchwald-Hartwig amination to N-heterocycles, especially those with an acidic N-H proton like pyrazoles, presents a unique set of challenges. These substrates can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful Buchwald-Hartwig amination of 3-isopropylpyrazole derivatives. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed, field-proven protocol, and provide troubleshooting guidance to overcome common hurdles.

Understanding the Mechanism and Key Parameters

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]

Figure 1: A simplified catalytic cycle of the Buchwald-Hartwig amination.

For the successful amination of 3-isopropylpyrazole, careful consideration of the following parameters is crucial:

Choice of Pyrazole Substrate: To Protect or Not to Protect?

A key decision is whether to use a pyrazole with a free N-H group or an N-protected pyrazole.

-

Unprotected Pyrazoles: The direct use of unprotected pyrazoles is highly atom-economical. However, the acidic N-H proton can react with the strong bases typically employed, forming a pyrazolate anion that can coordinate to the palladium center and inhibit catalysis.[7][8] Recent advancements in ligand design have enabled the successful coupling of unprotected N-heterocycles.[7][8][9]

-

N-Protected Pyrazoles: Protecting the pyrazole nitrogen, for instance with a trityl group, can circumvent the issue of catalyst inhibition by the pyrazolate anion.[1] However, this adds extra steps for protection and deprotection to the synthetic sequence.

For this guide, we will focus on a protocol for the more challenging yet efficient direct amination of an unprotected 3-isopropylpyrazole derivative.

Palladium Precatalyst: Ensuring Efficient Catalyst Activation

Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles, are generally preferred over traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts are air- and moisture-stable and are designed to efficiently generate the active monoligated Pd(0) species in situ, leading to more reproducible results.

The Ligand: The Key to Success with Heterocyclic Substrates

The choice of phosphine ligand is arguably the most critical factor for the successful amination of pyrazoles. The ligand must be sufficiently electron-rich and sterically bulky to:

-

Promote the oxidative addition of the aryl halide.

-

Facilitate the reductive elimination of the N-arylpyrazole product.

-

Prevent the formation of inactive palladium-pyrazolate complexes.

For the amination of N-H containing heterocycles, ligands such as tBuBrettPhos have shown exceptional performance.[7][8][9] The steric bulk of this ligand is crucial for preventing the coordination of the pyrazole nitrogen to the palladium center.

The Base: Deprotonation without Degradation

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS).[10] For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[5]

Solvent: Ensuring Solubility and Stability

The solvent must be anhydrous and capable of dissolving all reaction components. Toluene and 1,4-dioxane are commonly used solvents for Buchwald-Hartwig aminations. It is essential to degas the solvent to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-isopropyl-1H-pyrazole

This protocol provides a detailed, step-by-step methodology for the coupling of 4-bromo-3-isopropyl-1H-pyrazole with a generic aniline derivative.

Materials:

-

4-Bromo-3-isopropyl-1H-pyrazole

-

Aniline derivative

-

tBuBrettPhos Pd G3 precatalyst

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

-

Standard laboratory glassware and inert atmosphere equipment (glovebox or Schlenk line)

Reaction Scheme:

Procedure:

-

Preparation (Inert Atmosphere): Inside a glovebox, add 4-bromo-3-isopropyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial containing a magnetic stir bar.

-

Addition of Amine and Solvent: Seal the vial with a PTFE-lined cap. If not using a glovebox, purge the sealed vial with argon for 5-10 minutes. Add the aniline derivative (1.2 mmol, 1.2 equiv) via syringe. Then, add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.

-

Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-aryl-3-isopropyl-4-aminopyrazole.

Data Presentation and Expected Outcomes

The following table provides representative data for the Buchwald-Hartwig amination of various halo-pyrazoles, illustrating the general effectiveness of modern catalyst systems.

| Entry | Pyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-1H-pyrazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | THF | RT | 85 | [7] |

| 2 | 3-Bromo-1H-pyrazole | Morpholine | tBuBrettPhos Pd G3 | LHMDS | THF | RT | 92 | [7] |

| 3 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 160 (MW) | 88 | [1] |

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and degassed. Use a reliable precatalyst.[10] |

| Inappropriate ligand | For N-H pyrazoles, a sterically hindered ligand like tBuBrettPhos is crucial.[7][8] | |

| Incorrect base | The base may not be strong enough. Consider switching from K₃PO₄ or Cs₂CO₃ to NaOtBu or LHMDS.[10] | |

| Formation of side products (e.g., hydrodehalogenation) | Catalyst deactivation pathway | Optimize the catalyst loading and reaction temperature. A slight excess of the ligand may be beneficial. |

| Difficulty in purification | Incomplete reaction | Ensure the reaction has gone to completion by monitoring with TLC or GC-MS before work-up. |

Workflow Diagram

Figure 2: A step-by-step workflow for the Buchwald-Hartwig amination of 4-bromo-3-isopropyl-1H-pyrazole.

Conclusion